4-Nitrophenol
4-Nitrophenol
4-Nitrophenol, also known as niphen or PNP, belongs to the class of organic compounds known as nitrophenols. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. 4-Nitrophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 4-Nitrophenol has been found in human intestine, liver and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-nitrophenol is primarily located in the cytoplasm. 4-Nitrophenol exists in all eukaryotes, ranging from yeast to humans. 4-Nitrophenol is also a parent compound for other transformation products, including but not limited to, 1, 2-epoxy-3-(4-nitrophenoxy)propane, boc-asn-OPHNO2, and 4-nitrophenyl beta-L-fucoside. 4-Nitrophenol is a potentially toxic compound.
4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact.
Nitrophenols include two chemicals, 2-nitrophenol and 4-nitrophenol, which are very similar to each other. They are manufactured chemicals that do not occur naturally in the environment. The manufacture of one almost always produces a little of the other, so they are grouped together when discussing their properties and harmful effects. 2-Nitrophenol is a light yellow solid with a peculiar sweet smell. 4-Nitrophenol is a colorless to light yellow solid with very little odor. 2-Nitrophenol is used mainly to make dyes, paint coloring, rubber chemicals, and substances that kill molds. 4-Nitrophenol is used mainly to make drugs, fungicides, dyes, and to darken leather.
4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact.
Nitrophenols include two chemicals, 2-nitrophenol and 4-nitrophenol, which are very similar to each other. They are manufactured chemicals that do not occur naturally in the environment. The manufacture of one almost always produces a little of the other, so they are grouped together when discussing their properties and harmful effects. 2-Nitrophenol is a light yellow solid with a peculiar sweet smell. 4-Nitrophenol is a colorless to light yellow solid with very little odor. 2-Nitrophenol is used mainly to make dyes, paint coloring, rubber chemicals, and substances that kill molds. 4-Nitrophenol is used mainly to make drugs, fungicides, dyes, and to darken leather.
Brand Name:
Vulcanchem
CAS No.:
100-02-7
VCID:
VC0140041
InChI:
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])O
Molecular Formula:
C6H5NO3
Molecular Weight:
139.11 g/mol
4-Nitrophenol
CAS No.: 100-02-7
Reference Standards
VCID: VC0140041
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
CAS No. | 100-02-7 |
---|---|
Product Name | 4-Nitrophenol |
Molecular Formula | C6H5NO3 |
Molecular Weight | 139.11 g/mol |
IUPAC Name | 4-nitrophenol |
Standard InChI | InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H |
Standard InChIKey | BTJIUGUIPKRLHP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])O |
Boiling Point | 534 °F at 760 mm Hg (Decomposes) (NTP, 1992) 279 °C 279.0 °C 279 °C (Decomposes) 534°F |
Colorform | Colorless to slightly yellow crystals YELLOW TO BROWN SOLID |
Density | 1.48 at 68 °F (USCG, 1999) 1.479 g/cu cm at 20 °C 1.5 g/cm³ 1.48 |
Flash Point | 377 °F (NTP, 1992) 169 °C 377°F |
Melting Point | 235 to 239 °F (Sublimes) (NTP, 1992) 113.8 °C 113-114 °C 113.8°C 111-116 °C 235-239°F (sublimes) |
Physical Description | 4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact. Solid COLOURLESS-TO-PALE-YELLOW CRYSTALS. A white to light yellow crystalline solid. |
Description | 4-Nitrophenol, also known as niphen or PNP, belongs to the class of organic compounds known as nitrophenols. Nitrophenols are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms. 4-Nitrophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 4-Nitrophenol has been found in human intestine, liver and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-nitrophenol is primarily located in the cytoplasm. 4-Nitrophenol exists in all eukaryotes, ranging from yeast to humans. 4-Nitrophenol is also a parent compound for other transformation products, including but not limited to, 1, 2-epoxy-3-(4-nitrophenoxy)propane, boc-asn-OPHNO2, and 4-nitrophenyl beta-L-fucoside. 4-Nitrophenol is a potentially toxic compound. 4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact. Nitrophenols include two chemicals, 2-nitrophenol and 4-nitrophenol, which are very similar to each other. They are manufactured chemicals that do not occur naturally in the environment. The manufacture of one almost always produces a little of the other, so they are grouped together when discussing their properties and harmful effects. 2-Nitrophenol is a light yellow solid with a peculiar sweet smell. 4-Nitrophenol is a colorless to light yellow solid with very little odor. 2-Nitrophenol is used mainly to make dyes, paint coloring, rubber chemicals, and substances that kill molds. 4-Nitrophenol is used mainly to make drugs, fungicides, dyes, and to darken leather. |
Related CAS | 22098-38-0 (mercury(2+) salt) 57936-22-8 (tin(2+) salt) 64047-79-6 (aluminum salt) 64047-80-9 (iron(3+) salt) 64047-81-0 (magnesium salt) 64047-82-1 (tin(4+) salt) 64047-83-2 (zinc salt) 64070-86-6 (manganese(2+) salt) 824-78-2 (hydrochloride salt) |
Solubility | less than 0.1 mg/mL at 70° F (NTP, 1992) 11600 mg/L (at 20 °C) 0.08 M Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates Very soluble in ethanol, ether, and acetone In water, 32.8 g/L at 40 °C In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C In water, 15,600 mg/L at 25 °C 11.6 mg/mL Solubility in water, g/100ml at 20 °C: 1.24 |
Synonyms | 4-nitrophenol 4-nitrophenol, (18)O-labeled cpd 4-nitrophenol, 1-(13)C-labeled cpd 4-nitrophenol, 14C-labeled cpd 4-nitrophenol, 2,6-(13)C2-labeled cpd 4-nitrophenol, 2,6-(14)C2-labeled cpd 4-nitrophenol, 2-(14)C-labeled cpd 4-nitrophenol, aluminum salt 4-nitrophenol, ammonium salt 4-nitrophenol, cesium salt 4-nitrophenol, copper(1+) salt 4-nitrophenol, ion(1-) 4-nitrophenol, ion(1-) hydride 4-nitrophenol, iron(3+) salt 4-nitrophenol, lithium salt 4-nitrophenol, manganese (2+) salt 4-nitrophenol, manganese salt 4-nitrophenol, potassium salt 4-nitrophenol, silver(2+) salt 4-nitrophenol, sodium salt 4-nitrophenol, sodium salt, (2:1), dihydrate 4-nitrophenol, tin (2+) salt 4-nitrophenol, tin (4+) salt 4-nitrophenol, zinc salt p-nitrophenol |
Vapor Density | 1.244 at 149 °F (NTP, 1992) (Relative to Air) 1.244 at 149°F |
Vapor Pressure | 1 mm Hg at 68 °F ; 18.7 mm Hg at 367° F; 2.2 mm Hg at 295° F (NTP, 1992) 9.79e-05 mmHg 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 20 °C: 0.0032 1 mmHg |
PubChem Compound | 980 |
Last Modified | Nov 11 2021 |
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